3,5-Diiodosalicylic acid

Enzyme Inhibition Medicinal Chemistry Steroid Metabolism

For medicinal chemistry, select 3,5-diiodosalicylic acid (CAS 133-91-5) over generic salicylates. Its unique dual halogenation profile delivers a nanomolar Ki (9 nM) against AKR1C1, critical for hormone-dependent cancer research. It is also a validated allosteric modulator of the ETA receptor (Ki 0.3 mM) and an essential intermediate for synthesizing the anthelmintic rafoxanide. Substitution with mono‑iodinated or non‑iodinated analogs is scientifically unsound for these advanced research and industrial applications.

Molecular Formula C7H4I2O3
Molecular Weight 389.91 g/mol
CAS No. 133-91-5
Cat. No. B122350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diiodosalicylic acid
CAS133-91-5
Synonyms3,5-diiodosalicylic acid
3,5-diiodosalicylic acid, disodium salt
3,5-diiodosalicylic acid, lithium salt
3,5-diiodosalicylic acid, monolithium salt
3,5-diiodosalicylic acid, monosodium salt
lithium di-iodosalicylate
lithium diiodosalicilate
lithium diiodosalicylate
Molecular FormulaC7H4I2O3
Molecular Weight389.91 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)O)I)I
InChIInChI=1S/C7H4I2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)
InChIKeyDHZVWQPHNWDCFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.93e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diiodosalicylic Acid (CAS 133-91-5): An Iodinated Salicylic Acid Derivative for Enzyme Inhibition and Chemical Synthesis


3,5-Diiodosalicylic acid (CAS 133-91-5) is a halogenated derivative of salicylic acid, characterized by iodine substitution at the 3 and 5 positions of the benzene ring [1]. It serves as a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, including the veterinary anthelmintic rafoxanide, where it is a critical building block [2]. Its unique chemical properties, such as high lipophilicity and steric bulk, distinguish it from other salicylates, enabling distinct applications in medicinal chemistry, drug delivery research, and material science [1][3].

Why 3,5-Diiodosalicylic Acid Cannot Be Replaced by Unsubstituted or Mono-Iodinated Analogs in Critical Applications


Generic substitution with salicylic acid or its mono-iodinated derivatives is scientifically unsound due to the profound impact of dual halogenation on lipophilicity, molecular recognition, and metabolic fate. The addition of a second iodine atom dramatically alters the compound's physicochemical profile, leading to a higher lipophilicity that is crucial for applications like drug delivery [1]. This structural change also introduces unique steric and electronic effects that enhance binding to specific protein targets, such as transthyretin (TTR) and 20α-hydroxysteroid dehydrogenase (AKR1C1), where simpler analogs show markedly lower affinity [2][3]. Furthermore, the metabolic pathway of 3,5-diiodosalicylic acid differs significantly, producing distinct metabolites and exhibiting species-specific deiodination rates that simpler salicylates do not [4].

3,5-Diiodosalicylic Acid: A Quantitative Evidence Guide for Scientific Selection and Procurement


Potent AKR1C1 (20α-HSD) Inhibitor with Nanomolar Affinity

3,5-Diiodosalicylic acid is a potent competitive inhibitor of human 20α-hydroxysteroid dehydrogenase (AKR1C1) with a Ki of 9 nM. This activity is over 800-fold higher than the unsubstituted parent compound, salicylic acid, which exhibits an IC50 of 7.8 µM, and over 2,300-fold higher than aspirin (IC50 = 21 µM) [1][2]. This dramatic increase in potency is directly attributable to the dual-iodine substitution, which enhances binding through hydrophobic and halogen-bonding interactions within the enzyme's active site [1].

Enzyme Inhibition Medicinal Chemistry Steroid Metabolism

Enhanced Transthyretin (TTR) Binding Affinity for Amyloidosis Research

The binding affinity of 3,5-diiodosalicylic acid to transthyretin (TTR) is significantly higher than that of both salicylic acid and its mono-iodinated counterpart, 5-iodosalicylic acid [1]. While the study does not provide exact Kd values for all compounds, the crystal structure of the TTR:3,5-diiodosalicylic acid complex reveals that both iodine atoms are fully accommodated within the halogen-binding pockets of the TTR channel, a feat not possible with mono-iodinated or unsubstituted analogs [1]. This structural compatibility is the basis for the compound's superior ability to stabilize the TTR tetramer and inhibit amyloid fibril formation [1].

Amyloidosis Protein Misfolding TTR Stabilization

Superior Allosteric Inhibition of Endothelin ETA Receptor vs. Dibromo Analog

In a comparative study of 30 salicylic acid derivatives, 3,5-diiodosalicylic acid was identified as one of the two most potent allosteric inhibitors of the endothelin ETA receptor. It displayed a Ki of 0.3 mM, which is a 40% improvement in potency over its closely related dibromo analog, 3,5-dibromosalicylic acid (Ki = 0.5 mM) [1]. Both compounds were approximately 50 times more potent than salicylic acid and aspirin [1]. This study directly links the halogen substitution pattern to functional receptor modulation, with the diiodo form showing superior inhibition.

Endothelin Receptor Allosteric Modulation Cardiovascular Research

Defined Absorption Enhancement Profile with Optimal Concentration Range

3,5-Diiodosalicylate sodium (DIS) exhibits a unique, concentration-dependent absorption enhancement profile distinct from other salicylate analogs. When used as a rectal absorption promoter for insulin in rats, DIS produced a progressive decrease in adjuvant activity at concentrations ≥0.1 M, whereas 5-methoxysalicylate sodium (MS) displayed a classical sigmoidal log-dose response curve [1][2]. This indicates that 3,5-diiodosalicylic acid operates through a different mechanism, potentially involving extraction of specific cellular proteins at higher concentrations, a phenomenon not observed with the comparator [3].

Drug Delivery Absorption Enhancement Formulation Science

High-Yield, High-Purity Synthesis Using an Aqueous Iodination Method

3,5-Diiodosalicylic acid can be synthesized from salicylic acid using iodine monochloride (ICl) as the iodinating agent and copper(II) chloride (CuCl₂) as a catalyst in an aqueous medium, achieving an excellent yield of 98% with 98% purity [1]. This method offers a significant advantage over other halogenation procedures that may require organic solvents or result in lower yields for di-iodinated products. While no direct yield comparison with mono-iodinated synthesis is provided in the cited source, the high efficiency and use of water as a solvent make this a compelling, environmentally conscious approach for obtaining the pure compound at scale [1].

Synthetic Chemistry Process Development Iodination

High-Impact Research and Industrial Applications of 3,5-Diiodosalicylic Acid


Lead Compound for Developing Next-Generation AKR1C1 Inhibitors

Based on its demonstrated nanomolar Ki (9 nM) against AKR1C1, 3,5-diiodosalicylic acid is a superior chemical starting point for medicinal chemistry programs focused on hormone-dependent cancers (e.g., breast, endometrial) and neurological disorders where AKR1C1 plays a key role [1]. Its potency far exceeds that of salicylic acid, making it the compound of choice for structure-activity relationship (SAR) studies aimed at optimizing this scaffold for in vivo efficacy and selectivity [1].

Chemical Probe for Allosteric Modulation of Endothelin ETA Receptors

Researchers investigating endothelin signaling in cardiovascular biology and disease should select 3,5-diiodosalicylic acid as a validated allosteric ETA receptor modulator. Its Ki of 0.3 mM and superior performance over the 3,5-dibromo analog in a head-to-head study [1] provide a quantitative basis for choosing this compound to probe allosteric mechanisms, study receptor dissociation kinetics, or use as a tool to enhance the action of orthosteric antagonists like BQ-123 and bosentan [1].

Specialized Excipient for Investigating Non-Linear Drug Absorption Mechanisms

Formulation scientists developing novel drug delivery systems, particularly for peptide or protein therapeutics, can utilize 3,5-diiodosalicylic acid to study complex absorption phenomena. Its unique, concentration-dependent biphasic activity profile as an absorption enhancer [1] makes it a valuable tool for investigating the role of lipophilicity, membrane protein extraction, and optimal excipient concentration in transmucosal drug delivery, areas where simpler salicylates exhibit a predictable dose-response [2].

Key Synthetic Intermediate for Anthelmintic Pharmaceuticals like Rafoxanide

In industrial organic synthesis, 3,5-diiodosalicylic acid is an essential intermediate in the large-scale production of veterinary anthelmintics such as rafoxanide [1]. The availability of a robust synthesis yielding high purity (98%) from salicylic acid [2] makes it a reliable and scalable building block. Procurement of this specific diiodo compound is non-negotiable, as alternative halogenated salicylic acids would lead to different products that lack the required biological activity of the target drug.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Diiodosalicylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.